An In-Depth Technical Guide to 3-chloro-N-(piperidin-4-yl)pyridin-4-amine (CAS 1517110-55-2)
An In-Depth Technical Guide to 3-chloro-N-(piperidin-4-yl)pyridin-4-amine (CAS 1517110-55-2)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-chloro-N-(piperidin-4-yl)pyridin-4-amine, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information and provides expert insights into its structure, physicochemical properties, plausible synthetic routes, and potential applications. The guide is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel therapeutics, particularly those leveraging the privileged 4-aminopiperidine and 3-chloropyridine scaffolds.
Introduction and Chemical Identity
3-chloro-N-(piperidin-4-yl)pyridin-4-amine is a bifunctional molecule incorporating a substituted pyridine ring and a piperidine moiety. The pyridine component, specifically the 4-amino-3-chloropyridine core, is a key pharmacophore found in a variety of biologically active molecules. The piperidine ring is one of the most prevalent heterocyclic motifs in FDA-approved drugs, valued for its ability to modulate physicochemical properties such as solubility and basicity, and to serve as a versatile scaffold for introducing further chemical diversity.
The strategic placement of a chlorine atom at the 3-position of the pyridine ring influences the electronic properties of the aromatic system and provides a potential vector for further functionalization. The secondary amine linkage to the 4-position of the piperidine ring offers a site for hydrogen bonding and further substitution, making this compound a valuable intermediate or building block in drug discovery programs.
Table 1: Chemical Identity of 3-chloro-N-(piperidin-4-yl)pyridin-4-amine
| Identifier | Value |
| CAS Number | 1517110-55-2[1][2] |
| IUPAC Name | 3-chloro-N-(piperidin-4-yl)pyridin-4-amine |
| Molecular Formula | C₁₀H₁₄ClN₃ |
| Canonical SMILES | C1CNCCC1NC2=C(C=NC=C2)Cl |
| InChI Key | Not Publicly Available |
Physicochemical and Structural Properties
Experimentally determined physicochemical data for 3-chloro-N-(piperidin-4-yl)pyridin-4-amine are not widely published. However, computational methods provide reliable estimates for key parameters essential for drug development and synthesis planning.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Weight | 211.69 g/mol |
| logP (Octanol/Water) | 1.8 |
| Topological Polar Surface Area (TPSA) | 41.6 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 1 |
| pKa (most basic) | 8.5 (Predicted) |
The predicted properties suggest that the molecule possesses favorable characteristics for oral bioavailability, aligning with general "rule-of-five" guidelines. Its moderate lipophilicity (logP) and polar surface area indicate a balance between membrane permeability and aqueous solubility.
Chemical Structure
The structure of 3-chloro-N-(piperidin-4-yl)pyridin-4-amine consists of a pyridine ring chlorinated at position 3 and substituted with a piperidin-4-ylamino group at position 4.
Caption: 2D Structure of 3-chloro-N-(piperidin-4-yl)pyridin-4-amine
Synthesis and Manufacturing
While a specific, validated synthetic protocol for 3-chloro-N-(piperidin-4-yl)pyridin-4-amine is not available in peer-reviewed literature, its structure suggests a plausible and efficient synthesis via a palladium-catalyzed cross-coupling reaction, namely the Buchwald-Hartwig amination. This method is widely employed for the formation of carbon-nitrogen bonds, particularly with less reactive aryl chlorides.[3]
An alternative approach could be a nucleophilic aromatic substitution (SNAr) reaction. However, the reactivity of the C4 position in a 3,4-dichloropyridine precursor might be lower compared to positions activated by strongly electron-withdrawing groups. Therefore, the Buchwald-Hartwig approach is presented here as the more robust and likely successful strategy.
Proposed Synthetic Pathway: Buchwald-Hartwig Amination
The proposed synthesis involves the coupling of a suitable 3-chloro-4-halopyridine (e.g., 3,4-dichloropyridine or 3-chloro-4-iodopyridine) with a protected 4-aminopiperidine derivative, followed by deprotection. Using tert-butyl 4-aminopiperidine-1-carboxylate is advantageous as the Boc protecting group is stable under the coupling conditions and can be readily removed under acidic conditions.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of tert-butyl 4-((3-chloropyridin-4-yl)amino)piperidine-1-carboxylate
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Reaction Setup: To an oven-dried Schlenk flask, add 3,4-dichloropyridine (1.0 eq.), tert-butyl 4-aminopiperidine-1-carboxylate (1.1 eq.), cesium carbonate (Cs₂CO₃, 2.0 eq.), and Xantphos (0.05 eq.).
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Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas (repeat 3 times).
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Solvent and Catalyst Addition: Add anhydrous toluene via syringe. In a separate vial, dissolve tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 eq.) in a small amount of anhydrous toluene and add this solution to the reaction mixture.
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Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
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Work-up: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
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Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the Boc-protected intermediate.
Step 2: Synthesis of 3-chloro-N-(piperidin-4-yl)pyridin-4-amine (Final Product)
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Deprotection: Dissolve the Boc-protected intermediate from Step 1 in dichloromethane (DCM).
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Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq.) or a solution of HCl in dioxane (4M, excess) dropwise at 0 °C.
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Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC for the disappearance of the starting material.
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Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
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Extraction and Isolation: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 3-chloro-N-(piperidin-4-yl)pyridin-4-amine. Further purification by crystallization or chromatography may be performed if necessary.
Analytical Characterization (Predicted)
While experimental spectra are not available, the expected analytical data can be predicted based on the molecule's structure.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyridine and piperidine protons. The pyridine protons should appear in the aromatic region (δ 7.0-8.5 ppm), with characteristic coupling patterns. The piperidine protons will be in the aliphatic region (δ 1.5-3.5 ppm), with the proton on the carbon bearing the amino group (C4-H) appearing as a multiplet. The N-H protons will likely appear as broad singlets.
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¹³C NMR: The carbon NMR will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The pyridine carbons will be in the range of δ 110-160 ppm, while the piperidine carbons will be in the aliphatic region (δ 30-50 ppm).
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Mass Spectrometry (MS): The mass spectrum (e.g., ESI+) should show a prominent molecular ion peak [M+H]⁺ at m/z 212.69, with a characteristic isotopic pattern for a molecule containing one chlorine atom (M+2 peak at approximately 32% intensity of the M peak).
Biological Activity and Applications in Drug Discovery
There is no specific biological activity data reported for 3-chloro-N-(piperidin-4-yl)pyridin-4-amine itself. However, the structural motifs present suggest its potential as a valuable scaffold or intermediate in drug discovery.
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Kinase Inhibition: The 4-aminopyridine scaffold is a well-known "hinge-binding" motif in many kinase inhibitors. The amino group can form crucial hydrogen bonds with the kinase hinge region. This compound could serve as a starting point for the development of inhibitors for various protein kinases implicated in cancer and inflammatory diseases.
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GPCR Modulation: The piperidine moiety is frequently found in ligands for G-protein coupled receptors (GPCRs). The basic nitrogen of the piperidine can form a salt bridge with acidic residues in the receptor binding pocket.
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Scaffold for Library Synthesis: This molecule is an ideal starting material for creating a library of compounds for high-throughput screening. The secondary amine of the piperidine can be readily acylated, alkylated, or sulfonylated to introduce a wide range of substituents, allowing for the exploration of structure-activity relationships (SAR). For example, a related compound, 3-chloro-N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]pyridin-4-amine, has been investigated for potential anti-inflammatory, analgesic, and anticancer properties.[4]
Caption: Potential applications and research directions.
Safety and Handling
No specific safety data sheet (SDS) is publicly available for 3-chloro-N-(piperidin-4-yl)pyridin-4-amine. However, based on the structures of related compounds such as 3-chloropyridine and aminopyridines, appropriate safety precautions should be taken.
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General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Toxicology: Aminopyridines can be toxic if ingested, inhaled, or absorbed through the skin. Chloroaromatic compounds may cause irritation. Assume the compound is harmful and handle with care.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
3-chloro-N-(piperidin-4-yl)pyridin-4-amine (CAS 1517110-55-2) is a chemical entity with significant potential as a building block in the development of new pharmaceutical agents. While specific experimental data is sparse, this guide provides a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous structures. The combination of the 4-aminopyridine and piperidine scaffolds makes it a prime candidate for exploration in kinase inhibitor and GPCR ligand discovery programs. Researchers are encouraged to use the proposed synthetic protocols as a starting point for their investigations into this and related molecules.
References
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